tert-butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]carbamate
Description
Properties
CAS No. |
1931964-25-8 |
|---|---|
Molecular Formula |
C9H17NO4 |
Molecular Weight |
203.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Chiral Pool Synthesis from D-Serine
D-Serine, a naturally occurring β-hydroxy-α-amino acid, serves as a chiral starting material for constructing the oxolane ring. Cyclization of N-protected D-Serine derivatives under acidic or thermal conditions induces ring closure, yielding the (3R,4S)-configured oxolane. For instance, heating N-Boc-D-Serine in toluene with p-toluenesulfonic acid catalyzes intramolecular esterification, forming the tetrahydrofuran ring with retention of stereochemistry.
Key Reaction Conditions
Asymmetric Epoxide Ring-Opening
Epoxides derived from allylic alcohols undergo stereoselective aminolysis to install the amine group at C3. Using a Jacobsen-type cobalt salen catalyst, (R,R)-configured epoxides react with ammonia equivalents in tetrahydrofuran (THF), producing the (3R,4S)-amino alcohol with >95% enantiomeric excess (ee). Subsequent acid-catalyzed cyclization completes the oxolane formation.
Representative Protocol
-
Epoxidation : (E)-4-penten-2-ol → (2R,3R)-epoxide (89% yield, 98% ee).
-
Aminolysis : Epoxide + NH3/Co(salen) → (3R,4S)-3-amino-4-hydroxyoxolane (82% yield).
Boc Protection of the Amine Group
Introducing the tert-butoxycarbonyl (Boc) protecting group to the (3R,4S)-3-amino-4-hydroxyoxolane precursor ensures stability during subsequent synthetic steps. Two methods are prevalent:
Mixed Anhydride Method
Adapted from peptide chemistry, this approach employs isobutyl chlorocarbonate to generate a reactive acyl azide intermediate, which couples with the amine.
Procedure
-
Dissolve (3R,4S)-3-amino-4-hydroxyoxolane (1.0 equiv) in anhydrous ethyl acetate.
-
Add N-methylmorpholine (1.2 equiv) and cool to 0–5°C.
-
Introduce isobutyl chlorocarbonate (1.1 equiv) dropwise, stirring for 1 h.
-
Quench with aqueous HCl, extract with ethyl acetate, and crystallize using hexane/ethyl acetate (8:1).
Optimized Parameters
Direct Boc Activation with Boc₂O
Di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) catalyzes carbamate formation under mild conditions.
Protocol
-
Combine (3R,4S)-3-amino-4-hydroxyoxolane (1.0 equiv), Boc₂O (1.05 equiv), and DMAP (0.01 equiv) in THF.
-
Stir at 25°C for 12 h.
-
Concentrate, suspend in tert-butyl methyl ether, and filter to isolate the product.
Performance Metrics
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors enhances reproducibility and safety for large-scale Boc protection. A tubular reactor with static mixers ensures precise temperature control (-10 to 10°C) and minimizes side reactions during mixed anhydride formation.
Case Study
Crystallization Optimization
Hexane/ethyl acetate (8:1 v/v) achieves >90% recovery of the crystalline product. Differential scanning calorimetry (DSC) confirms a melting point of 145–146°C, consistent with literature.
Analytical Characterization
Spectroscopic Data
Chiral HPLC Analysis
A Chiralpak IC column (4.6 × 250 mm, 5 μm) with hexane/isopropanol (80:20) at 1.0 mL/min confirms enantiopurity (>99% ee).
Comparative Evaluation of Methods
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Mixed Anhydride | 93% | 99% | High | Moderate |
| Boc₂O/DMAP | 97% | 99.5% | Moderate | High |
| Continuous Flow | 95% | 99.5% | Very High | High |
The Boc₂O/DMAP method offers superior yield and purity, while continuous flow synthesis excels in scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Common Reagents and Conditions:
Oxidation: PCC or DMP in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 or LiAlH4 in ethanol or ether at 0-25°C.
Substitution: TsCl or MsCl in pyridine or triethylamine (TEA) at 0-50°C.
Major Products Formed:
Oxidation: Formation of a carbonyl derivative.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of tosylate or mesylate derivatives.
Scientific Research Applications
Chemistry: tert-Butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]carbamate is used as a building block in organic synthesis. It is employed in the synthesis of complex molecules and as a protecting group for amines and alcohols .
Biology: In biological research, this compound is used to study enzyme mechanisms and as a substrate in enzymatic reactions. It is also used in the development of enzyme inhibitors .
Medicine: It is used as an intermediate in the synthesis of pharmaceutical compounds and as a prodrug to improve the bioavailability of active pharmaceutical ingredients .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carbamate group can undergo hydrolysis to release the active compound, which then exerts its effects on the target pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Compound A : (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate
- Structure : Contains a lactone (5-oxo) group instead of a hydroxyl.
- Key Differences :
- The lactone ring enhances electrophilicity, enabling nucleophilic ring-opening reactions.
- (S)-configuration at position 3 alters stereochemical interactions.
- Applications: Used in synthesizing γ-aminobutyric acid (GABA) analogs .
Compound B : tert-butyl N-(4-aminooxolan-3-yl)carbamate
Ring System Modifications
Compound C : tert-butyl N-[(3R,4S)-4-(hydroxymethyl)oxan-3-yl]carbamate
- Structure : Six-membered oxane (tetrahydropyran) ring instead of oxolane.
- Key Differences :
- Larger ring size reduces ring strain, altering conformational flexibility.
- Hydroxymethyl group provides a primary alcohol for additional functionalization.
- Applications : Used in glycosylation studies and carbohydrate mimetics .
Compound D : tert-butyl N-{[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl}carbamate
- Structure : Pyrrolidine (five-membered nitrogen-containing ring) with a fluorine substituent.
- Key Differences :
- Fluorine enhances metabolic stability and lipophilicity.
- Methyl linker increases steric bulk, affecting binding to rigid targets.
- Applications : Key intermediate in kinase inhibitor synthesis .
Substituent and Stereochemical Variations
Compound E : tert-butyl N-[(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate
- Structure : Pyrrolidine ring with a 3-chlorophenyl group.
- Enhanced binding to aromatic-rich enzyme pockets.
- Applications : Precursor for antipsychotic agents targeting dopamine receptors .
Compound F : tert-butyl (3R,4S,5S)-5-hydroxy-3-methyl-7-ocentyl-4-carbamate
- Structure : Additional methyl and ocentyl groups on the oxolane ring.
- Key Differences :
- Hydrophobic chains improve membrane permeability but reduce solubility.
- Methyl group introduces steric hindrance, affecting diastereoselectivity in reactions.
- Applications : Intermediate for marine natural product analogs (e.g., aplysiatoxin derivatives) .
Comparative Data Table
Biological Activity
tert-butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]carbamate is a carbamate derivative that has garnered interest in biological research due to its structural properties and potential applications in medicinal chemistry. This compound features a tert-butyl group, an oxolane ring, and a hydroxyl functional group, contributing to its reactivity and biological interactions. The molecular formula for this compound is C₉H₁₇NO₄, with a molecular weight of approximately 203.24 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity. Additionally, the carbamate moiety can undergo hydrolysis, releasing active intermediates that exert effects on various biological pathways.
Biological Applications
Study 1: Enzymatic Activity
In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it was shown to inhibit acetylcholinesterase activity at concentrations relevant to therapeutic applications .
Study 2: Neuroprotective Mechanisms
Research on related compounds has indicated that they can protect astrocytes from amyloid beta-induced toxicity by reducing pro-inflammatory cytokines like TNF-α and oxidative stress markers. Although direct studies on this carbamate are sparse, the implications of its structural properties suggest it may have similar protective effects against neurodegeneration .
Comparative Analysis
The following table summarizes the structural characteristics and biological activities of related compounds:
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| Tert-butyl N-(4-oxooxolan-3-yl)carbamate | C₉H₁₇N₁O₄ | Related to oxolane derivatives | Enzyme inhibition |
| trans-tert-butyl 4-hydroxytetrahydrofuran-3-ylcarbamate | C₉H₁₇N₁O₄ | Hydroxytetrahydrofuran structure | Potential neuroprotective effects |
| Tert-butyl ((3R,4S)-4-hydroxytetrahydrofuran-3-yl)carbamate | C₉H₁₇N₁O | Stereochemical variations | Relevant in chiral synthesis |
Q & A
Q. Challenges :
- Maintaining stereochemical integrity during cyclization (racemization risks at elevated temperatures) .
- Minimizing hydrolysis of the carbamate group during aqueous workup (pH control critical) .
Basic: How is the stereochemistry of the (3R,4S) configuration confirmed experimentally?
Answer:
- X-ray crystallography : Single-crystal analysis using programs like SHELX or ORTEP-3 provides definitive proof of spatial arrangement .
- NMR spectroscopy :
- Optical rotation : Matches reported values for enantiopure (3R,4S) configurations .
Advanced: How does the stability of this compound vary under different pH conditions, and what implications does this have for biological assays?
Answer:
- Acidic conditions (pH < 3) : Rapid hydrolysis of the carbamate group to release the free amine, limiting use in gastric pH studies .
- Neutral to basic conditions (pH 7–9) : Stable for >48 hours, suitable for cell-based assays .
- Implications :
Advanced: What biological targets or mechanisms are associated with this compound, and how are they studied?
Answer:
- Enzyme inhibition : The hydroxyl and carbamate groups enable hydrogen bonding with active sites (e.g., proteases or kinases).
- Surface plasmon resonance (SPR) : Measures binding kinetics () to targets like HIV-1 protease .
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (, ) of interactions .
- Neurological applications : Modulates NMDA receptor activity in rodent models, studied via electrophysiology and calcium imaging .
Advanced: How do structural modifications (e.g., fluorination or ring expansion) impact biological activity?
Answer:
- Fluorination at C4 :
- Ring expansion (piperidine vs. oxolane) :
Advanced: What crystallographic techniques are most effective for resolving its solid-state structure?
Answer:
- Single-crystal growth : Slow evaporation from acetonitrile yields diffraction-quality crystals.
- Data collection : High-resolution (<1.0 Å) synchrotron radiation improves electron density maps for chiral centers .
- Refinement : SHELXL integrates restraints for disordered tert-butyl groups, reducing values to <0.05 .
Advanced: How can researchers address contradictory data regarding its reactivity in nucleophilic substitutions?
Answer:
Contradictions arise from:
- Solvent effects : Polar aprotic solvents (DMF) favor SN2 pathways, while THF promotes retention of configuration .
- Counterion influence : Tetrabutylammonium salts accelerate substitutions vs. lithium halides .
Resolution : - Reproduce reactions under standardized conditions (solvent, temperature, ionic strength).
- Use F-NMR to track stereochemical outcomes in fluorinated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
